4-Isopropyl-5-thioxoimidazolidin-2-one

Description

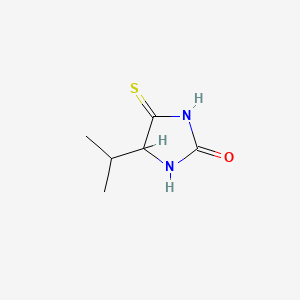

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-5-sulfanylideneimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-3(2)4-5(10)8-6(9)7-4/h3-4H,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNZFYBZYHWLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=S)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 4 Isopropyl 5 Thioxoimidazolidin 2 One Within Contemporary Heterocyclic Chemistry Research

4-Isopropyl-5-thioxoimidazolidin-2-one belongs to the family of 2-thiohydantoins, which are sulfur analogs of hydantoins. While specific research focusing solely on the 4-isopropyl derivative is not extensively documented in publicly available literature, the broader class of 5-thioxoimidazolidin-2-ones is an active area of investigation. These compounds are recognized for their synthetic utility and potential as scaffolds in medicinal chemistry.

Research in this area often involves the synthesis of various derivatives and the evaluation of their biological activities. For instance, studies have been conducted on 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. nih.gov The introduction of a thioxo group at the C5 position, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and biological interactions compared to its oxo-analogue. The isopropyl group at the C4 position introduces a lipophilic and sterically bulky substituent, which can further modulate the compound's properties.

Overview of Imidazolidinone Scaffolds in Synthetic Methodologies and Their Broader Chemical Significance

The imidazolidinone scaffold is a privileged structure in organic and medicinal chemistry due to its presence in numerous bioactive compounds and its utility as a synthetic intermediate. nih.gov These five-membered nitrogen-containing heterocycles are key components in a variety of pharmaceuticals. nih.gov

Synthetic Methodologies:

A plethora of synthetic methods have been developed to access imidazolidin-2-ones and their derivatives. mdpi.comorganic-chemistry.org These strategies often involve:

Cyclization Reactions: Intramolecular cyclization of urea (B33335) derivatives is a common approach. nih.gov

Catalytic Processes: Various catalytic systems, including those based on palladium and gold, have been employed to facilitate the synthesis of imidazolidinones under mild conditions. mdpi.com

Multi-component Reactions: These reactions allow for the efficient assembly of complex imidazolidinone structures from simple starting materials in a single step.

The versatility of the imidazolidinone scaffold allows for facile functionalization at various positions, enabling the generation of diverse chemical libraries for screening purposes.

Broader Chemical Significance:

The significance of imidazolidinone scaffolds extends beyond their direct applications. They serve as valuable precursors for the synthesis of other important chemical entities, such as vicinal diamines, which are crucial building blocks in organic synthesis. nih.gov Furthermore, the development of enantioselective catalytic methods utilizing imidazolidinone-based catalysts, such as the MacMillan catalysts, has had a profound impact on asymmetric synthesis, allowing for the preparation of chiral molecules with high enantiomeric purity. nih.gov

Academic Relevance of Thioxo Functionalized Heterocycles in Fundamental and Applied Chemical Sciences

Chemo-, Regio-, and Stereoselective Synthesis Strategies for the Imidazolidinone Core

The construction of the 4-isopropyl-5-thioxoimidazolidin-2-one core requires precise control over the formation of the five-membered ring and the introduction of its substituents. Various synthetic strategies have been developed to achieve this with high levels of selectivity.

Multi-component Reaction Approaches to Imidazolidinone Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. The Bucherer-Bergs reaction, traditionally used for the synthesis of hydantoins (imidazolidine-2,4-diones), can be adapted for the synthesis of thiohydantoins. mdpi.comnih.gov In a typical approach for the target molecule, isobutyraldehyde, cyanide, and a source of ammonia (B1221849) and thiocarbonate would react to form the 4-isopropyl substituted thiohydantoin ring. While efficient in assembling the core structure, this classical approach generally yields a racemic mixture of the 4-substituted product.

A more direct three-component synthesis of thiohydantoins involves the reaction of an amino acid ester, an aldehyde, and an isothiocyanate. rawdatalibrary.net This method allows for the incorporation of the isopropyl group at the 4-position by utilizing a valine ester as the amino acid component. The stereochemistry at the C4 position is derived from the chirality of the starting amino acid.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Isobutyraldehyde | Potassium Cyanide | Ammonium Thiocarbonate | Racemic this compound | Classical MCR approach, yields racemic product. |

| Valine Methyl Ester | Benzaldehyde | Phenyl isothiocyanate | 1-Phenyl-5-isopropyl-3-phenyl-2-thioxoimidazolidin-4-one | Stereochemistry from chiral pool (valine). |

Advanced Cyclization Methodologies Utilizing Precursors to the this compound Framework

Stepwise cyclization of pre-formed linear precursors provides a greater degree of control over the final structure. A common and effective method for the synthesis of 4-substituted-5-thioxoimidazolidin-2-ones starts from the corresponding α-amino acid, in this case, valine. The amino acid is first reacted with an isothiocyanate to form an N-thiocarbamoyl amino acid. Subsequent acid- or base-catalyzed cyclization of this intermediate leads to the formation of the thiohydantoin ring. researchgate.net The use of an enantiomerically pure amino acid, such as L-valine, can directly lead to the corresponding enantiomerically enriched thiohydantoin, often with high retention of stereochemical integrity. researchgate.net

Another cyclization strategy involves the reaction of an N-allylurea with an aryl bromide in the presence of a palladium catalyst, which can generate the imidazolidin-2-one core. Subsequent thionation would be required to yield the target compound.

| Precursor | Reagent/Catalyst | Product | Key Features |

| N-Thiocarbamoyl-L-valine | Acid or Base | (S)-4-Isopropyl-5-thioxoimidazolidin-2-one | Stereospecific cyclization from a chiral precursor. |

| N-Allyl-N'-(1-carboxy-2-methylpropyl)urea | Pd Catalyst | 4-Isopropylimidazolidin-2-one-5-carboxylic acid | Requires further functional group manipulation and thionation. |

Optimized Thionation Techniques for Selective 5-Thioxo Functionalization

The conversion of a carbonyl group to a thiocarbonyl group is a key transformation for accessing the target molecule from its more common oxygenated analogue, 4-isopropylimidazolidin-2,5-dione. Lawesson's reagent is a widely used and effective thionating agent for this purpose. organic-chemistry.orgnih.gov The reaction typically involves heating the dione (B5365651) with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. This method is generally chemoselective for the thionation of amides and lactams over esters. organic-chemistry.org In the context of 4-isopropylimidazolidin-2,5-dione, Lawesson's reagent can selectively thionate the C5-carbonyl group. Other phosphorus-based thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed, though often requiring harsher reaction conditions. nih.gov

| Substrate | Thionating Agent | Solvent | Product |

| 4-Isopropylimidazolidin-2,5-dione | Lawesson's Reagent | Toluene | This compound |

| 4-Isopropylimidazolidin-2,5-dione | Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | This compound |

Asymmetric Synthesis and Enantioselective Routes to Chiral this compound Derivatives

The biological activity of chiral molecules is often enantiomer-dependent, making the development of asymmetric syntheses for this compound a critical endeavor.

Chiral Auxiliaries and Catalytic Asymmetric Induction in Ring Construction

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govddugu.ac.in In the synthesis of the target molecule, a chiral auxiliary could be attached to the nitrogen atom of a precursor. For instance, an achiral N-acylglycine derivative could be coupled to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent thiocarbamoylation and cyclization would proceed under the stereodirecting influence of the auxiliary, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound. While this approach is powerful, the development of specific auxiliaries for this particular ring system is an area of ongoing research.

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This would involve the use of a chiral catalyst to control the stereochemistry during the ring-forming step of a multi-component reaction or a cyclization reaction. For example, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the reaction of an achiral aldehyde, an amine, and a thiocyanate (B1210189) source to produce an enantiomerically enriched product.

| Strategy | Chiral Source | Substrate | Expected Outcome |

| Chiral Auxiliary | Evans Oxazolidinone | N-Acylglycine derivative | Diastereoselective formation of the imidazolidinone ring. |

| Catalytic Asymmetric Synthesis | Chiral Lewis Acid | Isobutyraldehyde, Amine, Thiocyanate | Enantioselective formation of this compound. |

Chromatographic and Crystallization-Based Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture of this compound, resolution techniques can be employed to separate the enantiomers.

Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including heterocyclic structures similar to the target molecule.

Crystallization-Based Resolution: This classical method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. For example, a racemic carboxylic acid derivative of this compound could be reacted with a chiral amine like brucine (B1667951) or (R)-1-phenylethylamine to form diastereomeric salts. After separation of the salts by crystallization, the individual enantiomers of the target compound can be recovered by treatment with an acid.

A more advanced technique is crystallization-induced diastereomer transformation (CIDT), where one diastereomer in solution can epimerize to the less soluble diastereomer, which then crystallizes. rawdatalibrary.netresearchgate.net This dynamic process can theoretically convert the entire mixture into a single, crystalline diastereomer, thereby providing a much higher yield of the desired enantiomer.

| Resolution Method | Principle | Key Requirements |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Availability of a suitable chiral column. |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | A suitable chiral resolving agent and a functional group for salt formation. |

| Crystallization-Induced Diastereomer Transformation (CIDT) | In-situ epimerization and crystallization of the less soluble diastereomer. | A racemizable chiral center and conditions for epimerization. |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous chemicals, the design of energy-efficient processes, and the maximization of atom economy.

Solvent-Free and Solid-State Reaction Protocols

A significant advancement in the sustainable synthesis of 2-thiohydantoins, including this compound, is the development of solvent-free reaction protocols. These methods eliminate the need for volatile and often toxic organic solvents, which are a major source of chemical waste.

One of the most direct and efficient solvent-free methods for the preparation of this compound involves the direct condensation of the α-amino acid L-valine with thiourea (B124793). jchemrev.commdpi.com This reaction is typically carried out by heating a mixture of the two solid reactants at temperatures ranging from 170 to 220°C. jchemrev.commdpi.com The absence of a solvent simplifies the work-up procedure and reduces the environmental footprint of the synthesis. The reaction proceeds with moderate to high yields, demonstrating the viability of this approach for scalable production. jchemrev.com Research has shown that heating the mixture in an oil bath provides more uniform heating compared to a heating mantle, resulting in higher and more consistent yields. mdpi.com

The solid-state nature of this thermal condensation offers several advantages, including reduced reaction times, operational simplicity, and lower costs associated with solvent purchasing and disposal. The direct reaction between the solid starting materials to form the desired product embodies the principles of green chemistry by minimizing waste at the source.

Table 1: Yields of (S)-5-isopropyl-2-thiohydantoin under Various Solvent-Free Conditions

| Starting Materials | Reaction Conditions | Reaction Time (minutes) | Yield (%) | Reference |

|---|---|---|---|---|

| L-Valine and Thiourea | Heating mantle, 190-205 °C | 30 | 72 | jchemrev.com |

| L-Valine and Thiourea | Oil bath, 180-195 °C | 30 | 89 | jchemrev.com |

Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, represents another promising solvent-free approach. While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the successful application of this technique for the synthesis of other thioureas and related heterocyclic compounds suggests its potential applicability. beilstein-journals.org This method can often be performed at room temperature, further reducing the energy consumption of the process.

Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation

The development of catalytic systems is a cornerstone of green chemistry, aiming to increase reaction efficiency, improve atom economy, and minimize the generation of byproducts. In the context of this compound synthesis, various catalytic approaches have been explored for the broader class of 2-thiohydantoins, which can be extrapolated to the target molecule.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. thieme-connect.comresearchgate.net Catalytic reactions, by their nature, often exhibit high atom economy as the catalyst is not consumed in the reaction and only small amounts are typically required.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products. organic-chemistry.orgnih.govyoutube.comarkat-usa.org For the synthesis of thiohydantoin derivatives, microwave irradiation can facilitate the condensation reaction, sometimes in the absence of a traditional catalyst or with the use of a solid support like basic alumina. arkat-usa.orgnih.gov This technique provides an efficient and energy-saving alternative to conventional heating methods.

Bio-organic catalysts, such as amino acids, represent a particularly green option. For instance, taurine, a naturally occurring β-amino acid, has been successfully employed as a catalyst for the synthesis of 2-thioxo-dihydropyrimidine derivatives in ethanol, a green solvent. nih.govrsc.org The use of such biocompatible and reusable catalysts aligns well with the principles of sustainable chemistry. While not yet specifically reported for this compound, the use of simple amino acids or their derivatives as catalysts for its formation from L-valine and thiourea is a promising area for future research.

The following table summarizes potential catalytic systems for the synthesis of thiohydantoin derivatives, which could be adapted for the synthesis of this compound.

Table 2: Potential Catalytic Systems for the Green Synthesis of Thiohydantoin Derivatives

| Catalyst/Method | Reaction Type | Advantages | Potential Applicability | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Condensation | Reduced reaction time, increased yield, energy efficient. | Applicable to the condensation of L-valine and thiourea. | arkat-usa.orgnih.gov |

| Taurine | One-pot cyclo-condensation | Bio-organic, reusable, operates in a green solvent (ethanol). | Could potentially catalyze the formation of the thiohydantoin ring. | nih.govrsc.org |

| Mechanochemical Grinding | Solid-state reaction | Solvent-free, reduced energy consumption, can be catalyst-free. | A promising solvent-free alternative to thermal condensation. | beilstein-journals.org |

By embracing these green and sustainable synthetic methodologies, the production of this compound can be achieved in a more environmentally responsible and economically viable manner, aligning with the broader goals of modern chemical manufacturing.

State of the Art Spectroscopic and Structural Elucidation of 4 Isopropyl 5 Thioxoimidazolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Isopropyl-5-thioxoimidazolidin-2-one in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In ¹H NMR, the protons of the isopropyl group are expected to appear as a doublet for the six methyl protons and a multiplet for the single methine proton, due to spin-spin coupling. The proton at the C4 position of the imidazolidine (B613845) ring would likely present as a distinct signal, with its chemical shift and multiplicity influenced by the adjacent isopropyl group and NH proton. The two N-H protons of the thiohydantoin ring are expected to appear as separate, potentially broad signals in the downfield region of the spectrum. ekb.eg

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (C2), the thiocarbonyl carbon (C5), the two carbons of the imidazolidine ring, and the carbons of the isopropyl substituent. The chemical shifts of the C=O and C=S carbons are particularly characteristic, appearing at the low-field end of the spectrum. ekb.egekb.eg

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| NH (Position 1) | ¹H | 10.0 - 11.5 | Singlet (broad) | Chemical shift is solvent-dependent. |

| NH (Position 3) | ¹H | 8.5 - 10.0 | Singlet (broad) | Chemical shift is solvent-dependent. |

| CH (Position 4) | ¹H | 4.0 - 4.9 | Doublet or Multiplet | Coupled to isopropyl CH and potentially NH. |

| CH (Isopropyl) | ¹H | 2.0 - 3.0 | Multiplet (septet) | Coupled to methyl protons. |

| CH ₃ (Isopropyl) | ¹H | 0.9 - 1.2 | Doublet | Coupled to the isopropyl CH proton. |

| C =O (Position 2) | ¹³C | 165 - 175 | - | Carbonyl carbon. |

| C =S (Position 5) | ¹³C | 180 - 185 | - | Thiocarbonyl carbon is typically downfield from carbonyl. ekb.eg |

| C H (Position 4) | ¹³C | 55 - 65 | - | Chiral center of the molecule. |

| C H (Isopropyl) | ¹³C | 30 - 35 | - |

| C H₃ (Isopropyl) | ¹³C | 18 - 22 | - | |

Note: Data are predicted based on characteristic values for thiohydantoin derivatives. ekb.egekb.eg

To unambiguously assign the NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. A key correlation would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons. A cross-peak between the C4-H proton and the isopropyl CH proton would definitively confirm the attachment of the isopropyl group at the C4 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For instance, the proton at ~4.5 ppm would correlate to the carbon at ~60 ppm, identifying them as the C4-H and C4 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations for this compound would include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the C4 carbon.

Correlations from the C4-H proton to the C2 (carbonyl) and C5 (thiocarbonyl) carbons, as well as to the carbons of the isopropyl group.

Correlations from the N-H protons to the adjacent carbonyl (C2) and thiocarbonyl (C5) carbons, as well as to the C4 carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this compound, NOESY or ROESY could reveal the spatial proximity between the C4-H proton and specific protons on the isopropyl group, helping to define the preferred conformation of this substituent relative to the imidazolidine ring.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that occur on the NMR timescale. For this compound, DNMR could be used to investigate two primary dynamic phenomena:

Tautomeric Exchange: The thiohydantoin ring can potentially exist in equilibrium between the thione (C=S) form and a thiol (C-SH) tautomer. By acquiring NMR spectra at different temperatures, it would be possible to monitor the exchange between these forms. If the exchange is slow, separate signals for each tautomer might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the activation energy of the tautomerization process.

Rotational Barriers: Hindered rotation may exist around the C4-C(isopropyl) bond. Variable temperature NMR could be used to study this rotation. At low temperatures, where rotation is slow, distinct signals for the diastereotopic methyl groups of the isopropyl substituent might be observed. As the temperature is raised, these separate signals would broaden and coalesce as the rate of rotation increases, enabling the determination of the rotational energy barrier.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides definitive information on the functional groups present in the molecule and offers insights into intermolecular forces like hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of two N-H groups gives rise to stretching vibrations in the 3100-3300 cm⁻¹ region. The carbonyl group (C=O) at the C2 position will produce a strong, sharp absorption band typically between 1700 and 1750 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is weaker and appears at a lower frequency, generally in the 1200-1400 cm⁻¹ range. ekb.eg The C-H bonds of the isopropyl group will also show characteristic stretching and bending vibrations. In the solid state, intermolecular hydrogen bonding involving the N-H (donor) and C=O/C=S (acceptor) groups would cause a broadening and shifting of these bands to lower frequencies compared to their positions in a non-polar solvent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C=O stretch is typically strong in the IR spectrum, the C=S stretch often gives a more intense and easily identifiable signal in the Raman spectrum. The symmetric vibrations of the imidazolidine ring and the C-C backbone of the isopropyl group are also expected to be strong Raman scatterers.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | FT-IR | 3100 - 3300 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | FT-IR | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Amide) | FT-IR | 1700 - 1750 | Strong, Sharp |

| N-H Bend | FT-IR | 1500 - 1600 | Medium |

Note: Wavenumbers are approximate and based on data for related thiohydantoin structures. ekb.eg

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to determine the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass to confirm the molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀N₂OS |

| Calculated Exact Mass ([M]+•) | 158.0514 |

| Calculated Exact Mass ([M+H]⁺) | 159.0587 |

Note: Masses calculated based on the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) provides further structural proof by analyzing the fragmentation patterns of a selected precursor ion (e.g., the molecular ion [M+H]⁺). In an MS/MS experiment, the precursor ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation is not random and provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, predictable fragmentation pathways would include:

Loss of the isopropyl group: A common fragmentation would be the cleavage of the C4-C(isopropyl) bond, resulting in the loss of a C₃H₇ radical (43 Da).

Ring Cleavage: The imidazolidine ring can fragment in several ways, such as through the loss of carbon monoxide (CO, 28 Da) or isothiocyanic acid (HNCS, 59 Da).

Sequential Losses: Combinations of these losses would lead to a series of smaller fragment ions, all of which help to piece together the original structure.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While NMR and MS provide conclusive data on molecular connectivity, only single-crystal X-ray diffraction can reveal the definitive three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

Although the crystal structure for this compound itself is not reported in the searched literature, the structure of the closely related compound, (S)-5-isopropyl-5-methyl-2-thiohydantoin, provides significant insight into the expected solid-state behavior. eurjchem.comscite.ainih.gov Thiohydantoin derivatives commonly form intricate hydrogen-bonding networks in the crystal lattice. eurjchem.com

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. In this arrangement, the N1-H group of one molecule would form a hydrogen bond with the C5=S group of a second molecule, while the N3-H group of the first molecule would hydrogen-bond to the C2=O group of the second molecule (and vice-versa). This creates a characteristic and highly stable R²₂(8) graph-set motif, which is a common feature in the crystal packing of thiohydantoins. eurjchem.comnih.gov This network of intermolecular interactions governs the macroscopic properties of the crystalline material.

Table 4: Crystallographic Data for the Structurally Similar Compound (S)-5-isopropyl-5-methyl-2-thiohydantoin

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₂N₂OS | eurjchem.com |

| Crystal System | Orthorhombic | eurjchem.com |

| Space Group | P2₁2₁2₁ | eurjchem.com |

| a (Å) | 8.2798 (12) | eurjchem.com |

| b (Å) | 8.6024 (13) | eurjchem.com |

| c (Å) | 12.826 (2) | eurjchem.com |

| V (ų) | 913.6 (2) | eurjchem.com |

| Z | 4 | eurjchem.com |

| Key Intermolecular Interaction | N-H···S and N-H···O Hydrogen Bonds | eurjchem.comnih.gov |

Note: This data is for a closely related compound and is presented to illustrate the likely structural features of this compound.

Analysis of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Assembly

No published data is currently available regarding the crystal packing, hydrogen bonding patterns, or supramolecular architecture of this compound. To perform such an analysis, single-crystal X-ray diffraction data would be required to determine the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice. This would enable the identification of key intermolecular interactions, such as hydrogen bonds (e.g., N-H···O, N-H···S), and their role in forming larger supramolecular motifs.

Polymorphism and Pseudopolymorphism Studies

There are no studies available in the scientific literature that investigate the potential for polymorphism or pseudopolymorphism in this compound. Such studies would involve crystallizing the compound under various conditions to identify if it can exist in multiple crystalline forms (polymorphs) or if it incorporates solvent molecules into its crystal structure (pseudopolymorphs or solvates). Characterization techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential for such an investigation.

Theoretical and Computational Chemistry Approaches to 4 Isopropyl 5 Thioxoimidazolidin 2 One

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 4-Isopropyl-5-thioxoimidazolidin-2-one. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, which in turn govern its geometry, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries, Dipole Moments, and Frontier Orbitals

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to study thiohydantoin derivatives. researchgate.netrsc.orgnih.gov For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-31+G(d,p), would be employed to determine its most stable three-dimensional structure (ground state geometry). researchgate.net This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Table 1: Predicted Electronic Properties of a Representative Thiohydantoin Analog using DFT

| Property | Predicted Value (Example) | Significance for this compound |

| Ground State Energy | -850.123 Hartrees | Provides a baseline for comparing the stability of different conformers or isomers. |

| Dipole Moment | 3.5 Debye | Indicates significant polarity, suggesting potential for strong dipole-dipole intermolecular interactions. |

| HOMO Energy | -6.2 eV | Reflects the energy required to remove an electron; indicates its electron-donating capability. |

| LUMO Energy | -1.5 eV | Reflects the energy released when an electron is added; indicates its electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | A large gap suggests high chemical stability and low reactivity. |

Note: The values in this table are illustrative, based on typical results for analogous thiohydantoin structures from computational studies, as specific data for this compound is not available in the cited literature.

Ab Initio and Post-Hartree-Fock Methods for Electron Correlation Effects and Excited States

While DFT is highly effective, more computationally intensive ab initio methods provide higher accuracy, particularly for understanding electron correlation—the way electrons influence each other's motion. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer a more rigorous treatment of these effects, leading to more precise energy calculations. windows.net

These high-level methods are especially valuable for studying excited states, which are crucial for understanding a molecule's response to light (photochemistry and spectroscopy). Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), indicating the wavelengths of light the molecule is likely to absorb. For even greater accuracy in describing excited states, post-Hartree-Fock methods can be employed. These calculations are essential for predicting properties like fluorescence or phosphorescence and for understanding photochemical reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. najah.eduresearchgate.net MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. For a flexible molecule like this compound, which has a rotatable isopropyl group, MD simulations can explore its conformational landscape. This involves running a simulation for nanoseconds or longer to see which shapes (conformers) the molecule prefers and how it transitions between them. nih.gov

Furthermore, MD is invaluable for understanding how a solvent affects the molecule's behavior. By explicitly including solvent molecules (like water or ethanol) in the simulation box, one can observe how they arrange around the solute and influence its conformation and dynamics. rsc.org This is critical because solvent interactions can stabilize or destabilize certain conformers, affecting reactivity and other properties. Studies on related imidazolidinone derivatives have used MD simulations to confirm the stability of molecular complexes and analyze key interactions. najah.edunih.govnajah.edu

Computational Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain experimentally. grnjournal.us For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemicals.

Using quantum chemical methods, researchers can identify the structures of reactants, products, and any intermediates. Crucially, they can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction, which dictates the reaction rate. cuny.edu By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This allows for the elucidation of detailed reaction mechanisms. nih.gov For example, computational studies on similar thiohydantoins have been used to investigate mechanisms of rotation and epimerization, showing excellent agreement with experimental findings. rsc.org

QSAR (Quantitative Structure-Activity Relationship) Studies in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates variations in the chemical structure of compounds with a specific activity or property. arabjchem.org While most QSAR studies on heterocyclic compounds are focused on biological activities like enzyme inhibition or cytotoxicity, the same principles can be applied to non-biological contexts. researchgate.netnih.govmdpi.com

For a compound like this compound, a QSAR model could be developed to predict its performance in a material or its efficiency as a catalyst, provided a dataset of related compounds with measured properties exists. The model would use calculated molecular descriptors (such as those derived from DFT, like HOMO/LUMO energies, dipole moment, or topological indices) to build a mathematical equation that predicts the property of interest. Such a model could then be used to computationally screen new, hypothetical derivatives to identify candidates with enhanced performance, guiding future synthetic efforts toward materials with desired characteristics. However, it is important to note that the application of QSAR for non-biological properties of thiohydantoins is not widely reported in the current literature. mdpi.com

Exploration of Advanced Applications and Derivatization Strategies for 4 Isopropyl 5 Thioxoimidazolidin 2 One

Role as a Versatile Synthetic Intermediate in the Preparation of Complex Organic Molecules

4-Isopropyl-5-thioxoimidazolidin-2-one serves as a valuable chiral intermediate in the synthesis of more complex organic molecules. The inherent chirality of the molecule, derived from the corresponding amino acid (valine) from which it is often synthesized, makes it a useful building block in asymmetric synthesis. The reactivity of the thiohydantoin ring allows for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of larger molecular architectures.

The synthesis of 5-isopropyl-2-thiohydantoin can be achieved through the reaction of L-valine with thiourea (B124793). nih.gov This method offers a straightforward route to the chiral thiohydantoin. A comparison of the NMR spectra of (S)-5-isopropyl-2-thiohydantoin derived from L-valine and the racemic mixture prepared from DL-valine confirms the retention of stereochemistry during the synthesis. nih.gov

However, studies on the synthesis of axially chiral 5-isopropyl-3-(o-aryl)-2-thiohydantoin derivatives have shown that the 5-isopropylthiohydantoins are more prone to racemization at the C5 position during ring formation compared to their 5-methyl counterparts. nih.gov This highlights the influence of the isopropyl group on the stereochemical stability of the thiohydantoin ring.

The thiohydantoin ring of this compound can undergo various reactions, including N-alkylation, S-alkylation, and condensation at the C5 position. These reactions provide avenues for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. For instance, the reaction of 5-isopropyl-2-thiohydantoin with aqueous hydrazine (B178648) has been studied, although the reaction was found to be incomplete after an extended period. rsc.org

Potential as a Precursor for Advanced Functional Materials and Polymers

The unique chemical structure of this compound makes it a promising candidate as a monomer or building block for the development of advanced functional materials and specialty polymers. The presence of reactive functional groups allows for its incorporation into polymer chains, potentially imparting specific properties such as thermal stability, chirality, and metal-binding capabilities.

Monomer or Building Block for Specialty Polymers and Copolymers

Thiohydantoin derivatives, in general, have been explored as monomers in polymer chemistry. researchgate.net The ability of the thiohydantoin ring to undergo polymerization reactions suggests that this compound could be utilized to create novel polymers. The isopropyl group would likely influence the physical properties of the resulting polymer, such as its solubility and thermal behavior. While specific examples of polymers derived from this compound are not extensively documented, the general reactivity of thiohydantoins in polymerization processes provides a strong basis for its potential in this area. researchgate.net The synthesis of polymer-supported thiohydantoins has also been reported, indicating the feasibility of incorporating this scaffold into polymeric materials. dokumen.pub

Exploration in Organic Electronics or Optoelectronic Devices

Currently, there is a lack of specific research on the application of this compound in organic electronics or optoelectronic devices. However, the conjugated systems that can be formed by derivatizing the thiohydantoin ring, for example through Knoevenagel condensation at the C5-methylene group, could lead to materials with interesting photophysical properties. The inherent polarity and potential for hydrogen bonding of the thiohydantoin core could also influence the self-assembly and charge transport properties of such materials. Further research is needed to explore the potential of this specific compound in these advanced applications.

Investigation as a Ligand or Organocatalyst in Homogeneous and Heterogeneous Catalysis

The structure of this compound, containing both nitrogen and sulfur heteroatoms, suggests its potential as a ligand for metal catalysts. The ability of thiohydantoins to complex with metal cations has been noted. The chiral nature of this compound also makes it an attractive candidate for the development of chiral catalysts for asymmetric reactions.

Thiohydantoin derivatives have been investigated as organocatalysts. For example, a thiohydantoin derivative with a tert-butyl group at the 5-position has been shown to catalyze the Michael reaction between cyclohexanone (B45756) and trans-β-nitrostyrene with high yield and stereoselectivity. jchemrev.comjchemrev.com This suggests that this compound, with its own bulky alkyl substituent at the 5-position, could also exhibit catalytic activity in similar transformations. The synthesis of thiohydantoins for use as polymerization catalysts has also been mentioned in the literature, further supporting their potential in catalysis. researchgate.net

Development of Novel Reagents and Scaffolds for Diverse Chemical Transformations

The thiohydantoin scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov This same versatility can be harnessed to develop novel reagents and scaffolds for a wide range of chemical transformations.

The reactivity of the C5 position of the thiohydantoin ring is a key feature that can be exploited. Condensation reactions with aldehydes and ketones can lead to a diverse library of 5-ylidene-2-thiohydantoins. jchemrev.com These derivatives can then serve as substrates for further chemical modifications, leading to the creation of complex molecular structures. The development of solid-phase synthesis methods for thiohydantoin derivatives further enhances their utility as scaffolds for combinatorial chemistry and the generation of compound libraries. dokumen.pub

Future Research Directions and Emerging Trends for 4 Isopropyl 5 Thioxoimidazolidin 2 One

Integration with Automated Synthesis and Flow Chemistry Methodologies

The synthesis of complex molecules like 4-Isopropyl-5-thioxoimidazolidin-2-one is increasingly benefiting from the adoption of automated synthesis and continuous flow chemistry. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for high-throughput screening of derivatives.

Future research will likely focus on developing robust and efficient continuous flow processes for the synthesis of this compound and its analogues. researchgate.net The principles of flow chemistry are particularly suited for the synthesis of heterocyclic compounds, offering a pathway toward more sustainable manufacturing. researchgate.net Researchers have already demonstrated the successful synthesis of thiohydantoin libraries using parallel synthesis techniques, a precursor to fully automated systems. whiterose.ac.uk The use of fluorous tags in the synthesis of 2-thiohydantoins has also been explored to simplify purification through solid-phase extraction, a method highly compatible with automated workflows. dokumen.pub

However, challenges remain, such as the management of precipitates or solid reagents within microreactors, which can lead to blockages. whiterose.ac.uk Overcoming these hurdles through innovative reactor design, the use of sonication, or pulsed agitation will be a key area of investigation. whiterose.ac.uk The development of integrated systems that combine flow synthesis with real-time reaction monitoring and automated purification will be crucial for accelerating the discovery and development of new derivatives based on the this compound scaffold.

Table 1: Comparison of Batch vs. Flow Synthesis for Thiohydantoin Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters (temperature, pressure, residence time). whiterose.ac.uk |

| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scalability by running the system for longer periods or using parallel reactors. acs.org |

| Safety | Handling of large quantities of hazardous reagents and intermediates poses risks. | Smaller reaction volumes at any given time enhance safety. |

| Efficiency & Yield | Can suffer from lower yields and longer reaction times. | Often provides higher yields, improved selectivity, and shorter reaction times. whiterose.ac.uk |

| Automation | Difficult to fully automate. | Highly amenable to integration with automated control and purification systems. dokumen.pub |

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by providing powerful predictive tools. For this compound, these technologies can be applied to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways.

ML models, including regression and classification algorithms, can be trained on existing chemical reaction datasets to predict the success or yield of a specific transformation. cutn.ac.in For instance, a model could be developed to predict the optimal catalyst, solvent, and temperature for a specific functionalization reaction on the thiohydantoin ring. The use of molecular fingerprints and descriptors allows these models to understand the structure-reactivity relationships that govern chemical transformations. cutn.ac.intheses.fr

Furthermore, advanced AI tools like Graph Neural Networks (GNNs) and Transformer models are being developed for more complex tasks such as retrosynthesis and reaction prediction. cutn.ac.in These tools can analyze the structure of this compound and propose viable synthetic routes from simple starting materials. By leveraging AI, chemists can reduce the number of trial-and-error experiments, saving time and resources while accelerating the discovery of new chemical entities. theses.fr Density Functional Theory (DFT) calculations can also be used in conjunction with machine learning to model reaction pathways and predict outcomes with greater accuracy. beilstein-journals.org

Table 2: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Tool/Technique | Application Area | Potential Benefit |

|---|---|---|

| Regression Models | Yield Prediction: Forecast the percentage yield of a reaction under specific conditions. cutn.ac.in | Optimization of reaction parameters to maximize product formation. |

| Classification Models | Reaction Success Prediction: Classify a proposed reaction as likely to succeed or fail. cutn.ac.in | Avoidance of non-viable synthetic routes early in the planning stage. |

| Graph Neural Networks (GNNs) | Property Prediction: Predict physicochemical or biological properties of novel derivatives. cutn.ac.in | Prioritization of synthetic targets with desired characteristics. |

| Transformer Models (e.g., RXN) | Retrosynthesis & Reaction Prediction: Propose complete synthetic pathways or predict products of unknown reactions. cutn.ac.in | Discovery of novel and more efficient synthetic routes. |

Exploration of Novel Reactivity Modalities and Unprecedented Transformations

While the core reactivity of the thiohydantoin scaffold is understood, there remains significant scope for discovering novel reactions and unprecedented transformations. Future research will likely push the boundaries of what is possible with this compound, leading to the creation of highly complex and diverse molecular architectures.

One promising avenue is the expanded use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. researchgate.net Designing new MCRs that incorporate this compound as a building block could rapidly generate libraries of structurally diverse compounds. researchgate.net

Another area of intense interest is the use of biocatalysis. Enzymes can catalyze highly specific and complex transformations that are difficult or impossible to achieve with traditional chemical methods. researchgate.net The discovery or engineering of enzymes that can act on the this compound core could unlock completely new functionalization strategies. Researchers are increasingly uncovering unusual enzymatic reactions in natural product biosynthesis, suggesting a vast, untapped potential for novel chemistry. researchgate.net Exploring the reactivity of related heterocyclic systems can also provide inspiration for new transformations. u-szeged.hu

Table 3: Exploration of Novel Reaction Modalities

| Reactivity Modality | Description | Potential Transformation of this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. researchgate.net | Rapid synthesis of complex spirocyclic or fused-ring systems incorporating the thiohydantoin core. |

| Biocatalysis/Enzymatic Reactions | Use of enzymes to catalyze chemical transformations with high chemo-, regio-, and stereoselectivity. researchgate.net | Selective hydroxylation, glycosylation, or other functionalizations at specific positions on the ring. |

| Photoredox Catalysis | Use of light to initiate redox reactions, enabling transformations under mild conditions. | Novel C-H functionalization or cross-coupling reactions at positions previously difficult to activate. |

| Electrosynthesis | Using electricity to drive chemical reactions. hw.ac.uk | Green and reagent-free methods for oxidation or reduction of the thiohydantoin ring. |

Challenges and Opportunities in Industrial Scale-Up and Process Development

The transition of a synthetic route from a laboratory-scale procedure to a robust industrial process presents numerous challenges and opportunities. For this compound, successful process development is essential for its potential future applications.

A primary challenge is ensuring the scalability of the synthesis in a cost-effective and environmentally sustainable manner. nih.gov Reactions that work well on a milligram scale may not be viable at the kilogram or ton scale without significant optimization. Issues such as heat transfer, mixing, and purification become more critical at a larger scale. The development of scalable syntheses for related heterocyclic compounds has been a focus of process chemistry research. acs.orgnih.gov The successful industrial synthesis of FDA-approved drugs containing a thiohydantoin core demonstrates that these challenges can be overcome. mdpi.com

The opportunities in this area are substantial. The development of a highly efficient, green, and scalable synthesis for this compound would be a significant achievement. This could involve implementing continuous flow manufacturing, which can mitigate many of the problems associated with traditional batch scale-up. whiterose.ac.uk Furthermore, optimizing the process to minimize waste, reduce the use of hazardous solvents, and utilize cheaper starting materials presents an opportunity for innovation that aligns with the principles of green chemistry.

Table 4: Challenges and Opportunities in Industrial Process Development

| Aspect | Challenges | Opportunities |

|---|---|---|

| Scalability | Ensuring consistent yield and purity; managing exotherms; handling large volumes of materials. nih.gov | Development of telescoping processes (multi-step synthesis without isolation of intermediates); implementation of flow chemistry. whiterose.ac.uk |

| Cost-Effectiveness | High cost of reagents, catalysts, or solvents; complex purification steps. | Sourcing cheaper raw materials; developing catalytic cycles with high turnover numbers; designing processes with simpler work-ups. |

| Sustainability | Generation of large amounts of solvent waste; use of toxic or hazardous reagents. | Use of greener solvents (e.g., water, supercritical CO2); development of catalytic rather than stoichiometric processes; waste valorization. |

| Regulatory Compliance | Meeting purity specifications set by regulatory bodies; documenting and validating the entire process. | Designing a process that is robust and well-understood, leading to a high-quality product and smoother regulatory approval. |

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 4-Isopropyl-5-thioxoimidazolidin-2-one and its derivatives?

- Methodological Answer : A widely used approach involves condensation reactions of S-amino acids with phenylisothiocyanate in a mixed solvent system (Et₃N/DMF-H₂O) under reflux. This method yields 5-substituted thioxoimidazolidinone derivatives with high regioselectivity . Alternative routes include cyclization of thiourea intermediates with chloroacetyl chloride in chloroform, followed by purification via column chromatography (ethyl acetate/hexane) .

Q. How can researchers optimize reaction conditions for synthesizing thioxoimidazolidinone derivatives?

- Methodological Answer : Key parameters include solvent choice (e.g., acetic acid/sodium acetate buffer for aldehyde condensations), temperature control (reflux for 6–9 hours), and stoichiometric ratios (1.5 equivalents of aromatic aldehydes for Knoevenagel-type reactions). Monitoring via TLC and optimizing catalyst loading (e.g., NEt₃) enhance yields .

Advanced Research Questions

Q. What spectroscopic techniques are critical for characterizing thioxoimidazolidinone derivatives?

- Methodological Answer :

- FT-IR : Identifies C=O (1730–1680 cm⁻¹) and C=S (1269–1288 cm⁻¹) stretches .

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.0–7.6 ppm) and methylene/methyl groups (δ 2.1–4.2 ppm). ¹³C NMR confirms carbonyl (δ 180–182 ppm) and thiocarbonyl (δ 157–168 ppm) carbons .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₆N₄OS at m/z 300.10156) .

Q. How does computational modeling aid in understanding the photoisomerization mechanisms of thioxoimidazolidinones?

- Methodological Answer : DFT (B3LYP/6-31+G(d,p)) and CASSCF calculations reveal that photoisomerization (Z→E) occurs via excitation to the S₂ state, followed by conical intersections to S₁ and S₀. Thermal reversion involves intersystem crossing (S₀→T₁) with biradical intermediates. These models align with experimental UV-vis and kinetic data .

Data Analysis and Application-Oriented Questions

Q. What strategies are used to analyze contradictory data in thioxoimidazolidinone synthesis?

- Methodological Answer : Contradictions in yield or purity often arise from solvent polarity or byproduct formation. Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Chromatographic Validation : HPLC with C18 columns (acetonitrile/water gradient) identifies impurities .

- Kinetic Studies : Time-resolved NMR monitors intermediate stability (e.g., enol-keto tautomerism) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive thioxoimidazolidinone derivatives?

- Methodological Answer :

- Substitution Patterns : Electron-withdrawing groups (e.g., NO₂, CF₃) at the 5-position enhance antimicrobial activity .

- Hybridization : Linking thioxoimidazolidinones to benzothiazole or triazole moieties improves DNA intercalation and kinase inhibition (e.g., IC₅₀ < 1 µM for CDK1 inhibitors) .

- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like angiotensin II receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.